molecular formula C14H10N4S B2838212 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine CAS No. 314033-42-6

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine

Cat. No.: B2838212
CAS No.: 314033-42-6
M. Wt: 266.32
InChI Key: JKOUMOAEKUEVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine (CAS 314033-42-6) is a sophisticated bifunctional organic compound with a molecular formula of C 14 H 10 N 4 S and a molecular weight of 266.32 g/mol. This molecule features a benzothiazole core linked directly to a benzimidazole moiety, creating a conjugated system of significant interest in medicinal chemistry and drug discovery. The compound is supplied as a high-purity solid with a predicted density of 1.483 g/cm 3 and a boiling point of 568.9 °C. This compound is a prime example of a molecular hybrid, incorporating two privileged pharmacophores known for diverse biological activities. Benzothiazoles are recognized as valuable scaffolds in bioactive compounds and have demonstrated notable antiproliferative activities in cancer cell models . Similarly, the benzimidazole nucleus is an indispensable anchor for developing new pharmacologically active products and has yielded several therapeutic agents with anticancer, antimicrobial, and antifungal effects . The integration of these two structures into a single molecule makes it a promising candidate for investigating novel mechanisms of action, particularly in the development of targeted therapies. Its primary research applications are rooted in its potential as a kinase inhibitor scaffold and its antitumor properties . Structural analogs have been identified as potent and specific inhibitors of protein kinases, such as Casein Kinase 1δ (CK1δ), which is implicated in cancer and neurodegenerative diseases . Furthermore, the benzothiazole motif is present in several FDA-approved drugs and is known to display a broad spectrum of pharmaceutical activities, including antitumor, antimicrobial, and anti-inflammatory effects . Researchers can utilize this compound as a key intermediate for synthesizing novel derivatives or as a probe for studying protein-ligand interactions and cellular signaling pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe laboratory handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOUMOAEKUEVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is C14H10N4S, which features a unique structural arrangement conducive to various biological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant activity against various strains of bacteria, including Mycobacterium tuberculosis.

Case Study: Mycobacterium tuberculosis Inhibition

A study identified novel inhibitors based on the benzothiazole scaffold through high-throughput screening against M. tuberculosis. The compound demonstrated bactericidal activity with a minimal inhibitory concentration (MIC) of approximately 7.9 μM against a specific strain of M. tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μM)Cytotoxicity (IC50 μM)
AM. tuberculosis7.9>100
BGram-positive bacteria34<75
CGram-negative bacteria29>100

Anticancer Potential

The compound also shows promise in anticancer research. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Cell Line Studies

In vitro studies on HepG2 liver cancer cells revealed that modifications to the benzothiazole structure enhanced cytotoxicity while maintaining selectivity against non-cancerous cells .

Table 2: Anticancer Activity of Modified Benzothiazoles

CompoundCell LineIC50 (μM)Mechanism of Action
DHepG240Apoptosis induction
EMCF7 (Breast)25Cell cycle arrest
FA549 (Lung)30Inhibition of proliferation

Drug Development and Optimization

The structural characteristics of this compound make it an excellent candidate for further drug development. The compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and reduced toxicity.

Case Study: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzothiazole derivatives identified key substituents that enhance biological activity while minimizing side effects. For instance, adding halogen groups at specific positions on the benzothiazole ring significantly improved potency against bacterial strains .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on ActivityObservations
Halogen substitutionIncreased potencyEnhanced binding affinity
MethylationReduced cytotoxicityMaintained antimicrobial activity
Hydroxyl groupVariable effectDependent on position

Biological Activity

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound notable for its complex structure, which integrates benzoimidazole and benzothiazole moieties. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial research.

The molecular formula of this compound is C14H10N4SC_{14}H_{10}N_{4}S, with a molecular weight of 266.32 g/mol. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and potential for further functionalization.

Biological Activities

Research has demonstrated that this compound possesses several key biological activities:

Antitumor Activity

The compound has shown promising antitumor effects in various studies. For instance, it was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M depending on the cell line and assay format used (2D vs. 3D) .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 μM4.01 ± 0.95 μM
HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
NCI-H3580.85 ± 0.05 μM1.73 ± 0.01 μM

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various bacterial strains, comparable to standard antibiotics. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameNotable Activity
Benzothiazole derivativesAntimicrobial
Benzimidazole derivativesAntiparasitic
5-(Benzo[d]thiazol-2-yl)-6-(arylpyrimidine)Exhibits unique pharmacological profiles

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD). The compound binds to TrmD, inhibiting its function and subsequently disrupting protein synthesis in bacteria, which leads to a halt in bacterial growth and reproduction .

Case Studies

A study focusing on the structural activity relationship (SAR) of similar compounds highlighted that modifications in the benzothiazole or benzimidazole moieties significantly affect biological activity . For example, compounds lacking specific substituents exhibited reduced efficacy against viral infections like Hepatitis B virus (HBV), suggesting that structural integrity is crucial for maintaining biological potency .

Q & A

Basic Question: What are the foundational synthetic routes for preparing 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine?

Answer:
The core structure can be synthesized via cyclization and condensation reactions. For example:

  • Benzimidazole formation : Cyclize benzene-1,2-diamine with lactic acid and HCl to form 1-(1H-benzoimidazol-2-yl)ethanol, followed by oxidation with chromium trioxide to yield 1-(1H-benzoimidazol-2-yl)ethanone .
  • Thiazole coupling : React 6-methoxy-1,3-benzothiazol-2-amine with adamantylacetyl derivatives in chloroform under reflux to form acetamide-linked benzothiazole derivatives, which can be further functionalized .
  • Phillips reaction : Condense o-phenylenediamine with organic acids (e.g., formic acid) in the presence of mineral acids to generate benzimidazole intermediates .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in benzothiazole-benzimidazole hybrids?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions. For example:

  • In triclinic P1 space group crystals, SC-XRD revealed H-bonded dimers and non-classical interactions (e.g., C–H⋯O, S⋯S) that stabilize the crystal lattice of adamantyl-substituted benzothiazoles. This method also quantified dihedral angles (e.g., −100.3° for acetamide moieties), confirming gauche conformations .
  • Refinement using SHELXL software (widely adopted for small-molecule crystallography) ensures high precision in bond-length and angle measurements .

Basic Question: What characterization techniques validate the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.01–7.73 ppm in DMSO-d₆) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like 1-(1H-benzoimidazol-2-yl)ethanone) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 67.38%, H: 6.79% for adamantyl derivatives) .

Advanced Question: How do substituent modifications influence the biological activity of benzothiazole-benzimidazole hybrids?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups : Fluorine or bromine substituents enhance antimicrobial activity by increasing membrane permeability (e.g., MIC values against Mycobacterium tuberculosis) .
  • Hydrogen-bonding motifs : Methoxy or acetamide groups improve binding to enzyme active sites (e.g., kinase inhibition in anticancer assays) .
  • Bulkier substituents : Adamantyl groups enhance metabolic stability but may reduce solubility, requiring formulation optimization .

Advanced Question: What computational methods predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient benzothiazole rings show higher electrophilicity, favoring nucleophilic attack .
  • Molecular Docking : Software like AutoDock models interactions with biological targets (e.g., benzothiazole derivatives binding to β-tubulin or DNA gyrase) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .

Basic Question: How are in vitro biological screening assays designed for this compound?

Answer:

  • Antimicrobial assays : Use microbroth dilution (e.g., MIC determination against Gram-positive/negative bacteria) .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ calculations for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Measure activity via spectrophotometry (e.g., COX-2 or topoisomerase inhibition kinetics) .

Advanced Question: How do crystallographic data reconcile with spectroscopic results in structural analysis?

Answer:

  • IR spectroscopy : Validates functional groups (e.g., C=O stretches at 1668 cm⁻¹ in adamantyl derivatives align with SC-XRD-confirmed acetamide bonds) .
  • Discrepancies in geometry : Computational optimization (e.g., Gaussian software) may reveal minor deviations between solution-phase NMR data and solid-state SC-XRD results due to crystal packing effects .

Advanced Question: What strategies mitigate low yields in multi-step syntheses of benzothiazole-benzimidazole hybrids?

Answer:

  • Optimize reaction conditions : Use high-pressure reactors or microwave-assisted synthesis to accelerate steps like aldol condensations .
  • Purification techniques : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., 80% ethanol) to isolate intermediates .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve regioselectivity in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.